1,2-Ethanediamine, N-(3-pyridinylmethyl)-

Description

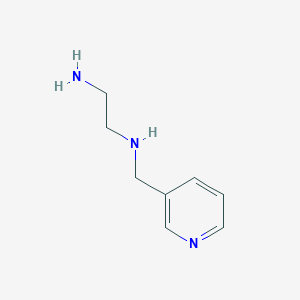

1,2-Ethanediamine, N-(3-pyridinylmethyl)- is a derivative of ethylenediamine (EDA) featuring a 3-pyridinylmethyl substituent attached to one of the nitrogen atoms. This compound belongs to a class of alkylated ethylenediamine derivatives, which are characterized by their diverse substituents that influence physicochemical properties, reactivity, and applications. Such derivatives are often explored in coordination chemistry, pharmaceuticals, and material science due to their ligand properties and ability to form stable complexes with metal ions .

Properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEQXZIFRYMVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442652 | |

| Record name | 1,2-Ethanediamine, N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100553-75-1 | |

| Record name | 1,2-Ethanediamine, N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(3-pyridinylmethyl)- typically involves the reaction of 1,2-ethanediamine with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(3-pyridinylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1,2-Ethanediamine, N-(3-pyridinylmethyl)- and its applications:

1. Basic Information

2. Related Compounds

- N-pyridin-3-ylethane-1,2-diamine is a related compound .

- N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is another related compound, which is a membrane-permeable zinc chelator .

3. Applications of N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

* Apoptosis Research: TPEN is a featured product for apoptosis research .

* Viral Infectivity Factor Assessment: It is used in the treatment of human embryonic kidney (HEK293T) cells to assess its effect on the Jembrana disease virus (JDV) viral infectivity factor (Vif) functionality .

* Chelation of Zinc Ions: It is used in P19 embryonic carcinoma cells for chelation of zinc ions released during apoptosis .

* Lentiviral Vpx Infection: It is used to evaluate its effect on lentiviral Vpx infection on human monocytic THP-1 cells .

* Pro-apoptotic Effect: TPEN elicits a pro-apoptotic effect in human acute promyelocytic NB4 cells by inhibiting nitric oxide signaling and Zn2+ signaling .

* Inhibition of Interleukin 6 Secretion: In microglia pretreated with zinc, TPEN inhibits interleukin 6 secretion and nitric oxide synthase (iNOS) mRNA expression .

* DNA Damage Induction: It induces damage to DNA structure by activating ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) signaling in human colon cancer cells .

4. Synthesis and Characterization of Related Ligands

- N,N,N′,N′-tetrakis-(2-benzimidazolylmethyl)-1,2-ethanediamine (TBIMEDA) can be prepared by reacting ethylenediamine tetra-acetic acid disodium salt (EDTA) with 1,2-diaminobenzene in a refluxed glycol solution .

- TBIMEDA can be used as a ligand reacting with different salts to self-assemble crystal architectures under solvothermal conditions .

- Crystal architectures of M(TBIMEDA) SO4·5H2O (M = CdII, CoII, NiII) all adopted orthorhombic crystalline with P212121 space group .

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(3-pyridinylmethyl)- involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in both biological and chemical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1,2-Ethanediamine, N-(3-pyridinylmethyl)- with similar ethylenediamine derivatives:

Key Observations :

- Substituent Position : The position of the pyridinyl group (e.g., 2-pyridinyl in vs. hypothetical 3-pyridinyl) influences electronic properties and steric effects, altering coordination behavior and solubility.

- Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl in ) enhance hydrophobicity and surfactant properties but may reduce solubility in polar solvents.

Environmental Behavior and Sorption

Ethylenediamine derivatives exhibit strong sorption to soils due to electrostatic interactions with negatively charged soil surfaces. A study by Davis () compared the sorption of EDA and N-(2-aminoethyl)-1,2-ethanediamine (DETA):

Biological Activity

1,2-Ethanediamine, N-(3-pyridinylmethyl)-, also known by its CAS number 100553-75-1, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

1,2-Ethanediamine, N-(3-pyridinylmethyl)- is characterized by a pyridine ring attached to an ethanediamine backbone. Its structure can be represented as follows:

This compound's molecular configuration allows for various interactions with biological targets, which is crucial for its activity.

The biological activity of 1,2-Ethanediamine, N-(3-pyridinylmethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that 1,2-Ethanediamine, N-(3-pyridinylmethyl)- exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines. A study reported a dose-dependent increase in cell death among treated cells compared to controls .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1,2-Ethanediamine, N-(3-pyridinylmethyl)- involved testing against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial growth rates compared to standard antibiotics.

Case Study 2: Cancer Cell Line Study

Another notable case study focused on the effect of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with 1,2-Ethanediamine, N-(3-pyridinylmethyl)-. Key findings include:

- Synergistic Effects : When combined with other antimicrobial agents, the compound exhibited synergistic effects that enhanced overall efficacy against resistant strains .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes and receptors, providing insights into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.